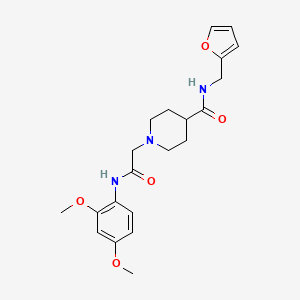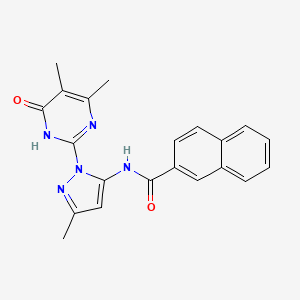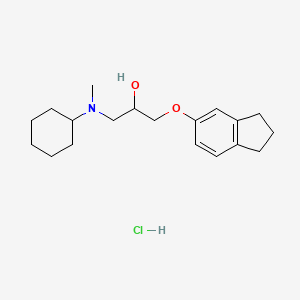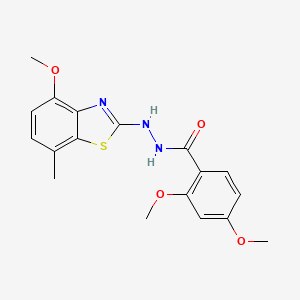![molecular formula C33H37NO6 B2592796 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE CAS No. 850935-50-1](/img/structure/B2592796.png)
7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE is a complex organic molecule that combines several functional groups, including adamantane, isoquinoline, and chromenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the adamantane derivative, followed by the formation of the isoquinoline moiety, and finally the coupling with the chromenone structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Wissenschaftliche Forschungsanwendungen
7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Wirkmechanismus
The mechanism of action of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxycoumarin: A simpler coumarin derivative with similar structural features but lacking the adamantane and isoquinoline moieties.
7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group, used in various biological assays.
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one: A hydroxylated coumarin derivative with potential biological activities
Uniqueness
The uniqueness of 7-{[2-(ADAMANTANE-1-CARBONYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL]METHOXY}-4-METHYL-2H-CHROMEN-2-ONE lies in its complex structure, which combines multiple functional groups and moieties.
Eigenschaften
IUPAC Name |
7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO6/c1-19-8-31(35)40-28-13-24(4-5-25(19)28)39-18-27-26-14-30(38-3)29(37-2)12-23(26)6-7-34(27)32(36)33-15-20-9-21(16-33)11-22(10-20)17-33/h4-5,8,12-14,20-22,27H,6-7,9-11,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIVHHSGSXTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C56CC7CC(C5)CC(C7)C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)
![N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2592719.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)



![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592728.png)
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)
![6-(2,5-Dimethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592732.png)

